1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane
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Overview
Description
“1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane” is a compound with the molecular formula C12H18S2Si2 . It is used in the field of organic semiconductors .
Synthesis Analysis
The synthesis of this compound involves metal-catalyzed diiodosilylation of aryl iodides . The lithium reagent derived from this disilane can be used to install a C-Si bond, which can be easily cleaved by Tamao-Fleming oxidation .Molecular Structure Analysis
The molecular structure of “1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane” is characterized by two thiophene rings attached to a disilane moiety .Chemical Reactions Analysis
The compound is involved in reactions that affect its photophysical properties. The substituent adjacent to the disilane moiety affects the conformations and emission efficiencies of compounds in solution and in the solid state .Physical And Chemical Properties Analysis
The compound is a low melting solid . Its molecular weight is 282.58 .Scientific Research Applications
Field
Chemistry, specifically organic synthesis .
Application
Thiophene-based analogs are of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Method of Application
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Results
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Safety And Hazards
properties
IUPAC Name |
[dimethyl(thiophen-2-yl)silyl]-dimethyl-thiophen-2-ylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S2Si2/c1-15(2,11-7-5-9-13-11)16(3,4)12-8-6-10-14-12/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYSQQKHYAVZEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CS1)[Si](C)(C)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S2Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559618 |
Source
|
Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DI(2-Thienyl)-1,1,2,2-tetramethyldisilane | |
CAS RN |
124733-24-0 |
Source
|
Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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